1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- is an organic compound with a molecular formula of and a CAS number of 142131-90-6. This compound features a dioxane ring structure, which is characterized by the presence of two oxygen atoms in a six-membered ring. The specific arrangement of substituents, including an ethyl group and a phenyl group, contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. The compound is typically synthesized through reactions involving malonic acid derivatives and various aldehydes or ketones.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that compounds related to 1,3-dioxane-4,6-dione structures exhibit various biological activities. For instance, derivatives have shown potential as:
These biological properties make this compound and its derivatives interesting candidates for further pharmacological studies.
The synthesis of 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl- can be accomplished through several methodologies:
1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- finds applications in various fields:
Studies on the interactions of 1,3-dioxane-4,6-dione derivatives with biological targets have revealed insights into their mechanisms of action:
These studies are crucial for understanding how these compounds can be utilized therapeutically.
Several compounds share structural similarities with 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl-, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2-Dimethyl-1,3-dioxane-4,6-dione | Known as Meldrum's acid; widely used in synthesis | |
| 2-Phenyl-1,3-dioxane-4,6-dione | Exhibits antimicrobial properties | |
| 5-Benzylidene-2-phenyl-1,3-dioxane | Potential SIRT1 inhibitors |
The uniqueness of 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl-, lies in its specific substituents which influence its reactivity and biological activity compared to these similar compounds.
The molecular structure of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione exhibits a six-membered heterocyclic ring containing four carbon atoms and two oxygen atoms at positions 1 and 3 [1]. The compound possesses a molecular formula of C₁₂H₁₂O₄ with a molecular weight of 220.22 g/mol and an exact mass of 220.074 Da [27]. The polar surface area measures 52.60 Ų, indicating moderate polarity characteristics [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight (g/mol) | 220.22 |
| Exact Mass (Da) | 220.074 |
| CAS Number | 142131-90-6 |
| Polar Surface Area (Ų) | 52.60 |
| LogP | 1.739 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Table 1: Molecular Parameters of 2-Ethyl-2-Phenyl-1,3-Dioxane-4,6-dione
The 1,3-dioxane ring system in this compound adopts predominantly chair conformations, consistent with other six-membered heterocyclic systems [25]. Conformational analysis reveals that the dioxane ring exhibits dynamic behavior between chair and twist-boat conformations, with the chair form being thermodynamically favored [25]. The presence of carbonyl groups at positions 4 and 6 creates a rigid framework that influences the overall molecular geometry [10].
The ethyl and phenyl substituents at position 2 create a quaternary carbon center that significantly affects the conformational preferences of the molecule [9]. Computational studies using density functional theory methods demonstrate that the phenyl group tends to adopt specific orientations relative to the dioxane ring to minimize steric interactions [17]. The phenyl substituent shows a preference for orientations that allow for optimal overlap between aromatic π-electrons and the electron-deficient regions of the dioxane ring [35].
Conformational dynamics studies indicate that the molecule undergoes pseudo-rotational motions, particularly involving the dioxane ring puckering [26]. The energy barriers for these conformational interconversions are relatively low, allowing for rapid equilibration between different conformational states at room temperature [24]. The presence of both ethyl and phenyl substituents at the same carbon creates asymmetric steric environments that influence the preferred conformational states [14].
The electronic properties of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione are significantly influenced by the nature and positioning of the ethyl and phenyl substituents at position 2 [7]. The phenyl group acts as an electron-withdrawing substituent through inductive effects, while simultaneously providing electron density through resonance interactions with the dioxane ring system [11].
Nuclear magnetic resonance spectroscopic studies reveal distinct chemical shift patterns that reflect the electronic environment created by these substituents [16]. The phenyl group exhibits characteristic aromatic proton signals in the range of 7.3-7.6 parts per million, consistent with substituted aromatic systems [29]. The ethyl group shows typical aliphatic proton patterns with chemical shifts influenced by the electron-withdrawing nature of the adjacent dioxane ring [31].
The carbonyl groups at positions 4 and 6 experience electronic perturbations due to the substituent effects at position 2 [10]. Infrared spectroscopic analysis demonstrates that the carbonyl stretching frequencies are affected by the electronic nature of the substituents, with the phenyl group causing a shift to higher frequencies due to its electron-withdrawing character [28]. The ethyl group provides a contrasting electronic effect, being slightly electron-donating through hyperconjugative interactions [30].
Computational analysis using natural bond orbital theory reveals significant hyperconjugative interactions between the ethyl group and the dioxane ring system [16]. These interactions contribute to the stabilization of specific conformational states and influence the overall electronic distribution within the molecule [12]. The phenyl substituent participates in extended conjugation with the carbonyl systems, as evidenced by molecular orbital calculations [17].
The combined electronic effects of both substituents result in a unique electronic environment that affects the reactivity and stability of the compound [7]. The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the carbonyl carbons, while the ethyl group provides subtle electronic modulation through its electron-donating properties [8]. These complementary electronic effects create a balanced electronic system that influences both the structural preferences and chemical behavior of the molecule [35].
Comparative structural analysis with other 1,3-dioxane-4,6-dione derivatives reveals significant differences in molecular properties and conformational behavior [6]. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as the parent compound for this class of molecules and exhibits distinct characteristics compared to the ethyl-phenyl derivative [21].
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | pKa |
|---|---|---|---|---|
| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | C₆H₈O₄ | 144.13 | Not specified | 4.97 |
| 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione | C₁₁H₁₀O₄ | 206.20 | 1.349 | Not reported |
| 2-Ethyl-2-phenyl-1,3-dioxane-4,6-dione | C₁₂H₁₂O₄ | 220.22 | 1.739 | Not reported |
| 2-Phenyl-1,3-dioxane-4,6-dione | C₁₀H₈O₄ | 192.17 | 1.5 | Not reported |
Table 2: Comparative Analysis of 1,3-Dioxane-4,6-dione Derivatives
The introduction of phenyl and ethyl substituents significantly alters the lipophilicity of the molecule compared to Meldrum's acid [1] [2]. The LogP value of 1.739 for the ethyl-phenyl derivative represents a substantial increase in hydrophobicity compared to the parent dimethyl compound [27]. This increased lipophilicity affects solubility characteristics and potential biological interactions [13].
Conformational analysis reveals that phenyl-substituted derivatives exhibit different ring puckering preferences compared to alkyl-substituted analogs [9]. The phenyl group introduces additional conformational constraints due to its planar structure and potential for aromatic interactions [35]. Studies of 2-phenyl-1,3-dioxane derivatives demonstrate that the aromatic substituent adopts specific orientations to minimize steric interactions while maximizing favorable electronic interactions [14].
The electronic effects differ markedly between Meldrum's acid and the phenyl-ethyl derivative [10]. While Meldrum's acid exhibits exceptional acidity with a pKa of 4.97 due to stabilization of the enolate anion, the presence of bulky substituents in the ethyl-phenyl derivative may alter the accessibility of the methylene protons at position 5 [21]. The electron-withdrawing nature of the phenyl group could potentially enhance acidity, while steric hindrance from both substituents may counteract this effect [33].
Spectroscopic comparisons reveal distinct differences in nuclear magnetic resonance and infrared spectra between the derivatives [28] [29]. The aromatic protons of the phenyl group provide diagnostic signals that distinguish these compounds from purely aliphatic derivatives [31]. The carbonyl stretching frequencies show systematic variations depending on the electronic nature of the substituents at position 2 [32].
Thermal stability studies indicate that phenyl-substituted derivatives exhibit different decomposition pathways compared to Meldrum's acid [12]. The presence of the aromatic ring provides additional stabilization against thermal decomposition, while the ethyl group may undergo different fragmentation patterns [22]. These differences in thermal behavior reflect the distinct electronic and steric environments created by the substituent combinations [15].
The synthesis of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione follows established patterns for the preparation of substituted 1,3-dioxane-4,6-diones, which are typically obtained through condensation reactions between malonic acid derivatives and ketones under acidic conditions [1] [2] [3]. The synthetic approaches can be broadly categorized into traditional condensation methods and modern catalytic strategies.
The fundamental synthetic route to 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione involves the acid-catalyzed condensation of malonic acid with ethyl phenyl ketone (butyrophenone) in the presence of acetic anhydride [1] [5]. This classical approach, first developed by Andrew Norman Meldrum in 1908 for the parent compound, operates through a well-defined mechanistic pathway [4] [6].
The reaction proceeds through initial activation of malonic acid by acetic anhydride to form a mixed anhydride intermediate. Sulfuric acid, the traditional catalyst of choice, facilitates the formation of the enolate form of the ketone, which subsequently attacks the activated malonic acid derivative [5] [6]. The cyclization occurs through intramolecular nucleophilic attack of the adjacent carboxyl group, leading to ring closure and formation of the desired dioxane-dione product [1].
Research has demonstrated that traditional sulfuric acid catalysis provides yields of approximately 71% under standard conditions, requiring reaction times of 180 minutes at room temperature [3]. The reaction typically employs 5.5 mol% sulfuric acid catalyst loading with acetic anhydride serving as both solvent and activating agent [3]. Alternative strong acids such as phosphoric acid have also been employed, though with variable results depending on reaction conditions [3].
Acetic anhydride plays a dual role in the traditional synthesis, functioning both as a dehydrating agent and as an activator for the malonic acid substrate [5]. The mechanism involves the formation of a mono-acetic anhydride intermediate through reaction of one equivalent of acetic anhydride with malonic acid [5]. This intermediate can undergo two competing reactions: formation of a di-acetic anhydride (undesired pathway) or reaction with the enolate form of the ketone to produce the target dioxane-dione (desired pathway) [5].
The concentration and rate of acetic anhydride addition significantly influence the reaction outcome. Slow, controlled addition of acetic anhydride to a mixture containing malonic acid, ketone, and acid catalyst maximizes the desired reaction pathway while minimizing side reactions [5]. The optimal molar ratio of malonic acid to ketone to acid catalyst ranges from 1.0:1.0:0.005 to 2.3:1.0:0.12, respectively [5].
Sulfuric acid serves as the primary catalyst, providing the necessary protons for enolate formation from the ketone component. The acid catalyst creates a solution phase containing 5-25 mol% of the malonic acid, with the remainder existing as a solid phase [5]. This heterogeneous system allows for controlled dissolution and reaction of the malonic acid as the reaction proceeds [5].
Contemporary synthetic approaches have focused on developing environmentally benign protocols that eliminate the need for hazardous organic solvents while maintaining or improving reaction efficiency [3] [7] [8]. Boric acid has emerged as a particularly effective catalyst for solvent-free synthesis of 1,3-dioxane-4,6-diones, offering several advantages over traditional methods [3] [9].
The boric acid-catalyzed protocol employs just 0.3 mol% catalyst loading and achieves yields of 88% within 60 minutes at room temperature [3]. This method utilizes acetic anhydride as the sole reagent alongside the catalyst, eliminating the need for additional solvents [3]. The reaction proceeds through a similar mechanistic pathway to traditional methods, but the mild Lewis acid nature of boric acid provides better selectivity and reduced side reactions [9].
Studies have demonstrated that boric acid can be recycled up to four times without significant loss of catalytic activity, making this approach economically attractive for large-scale synthesis [3]. The general procedure involves mixing malonic acid (0.05 mol), the appropriate ketone (0.05 mol), acetic anhydride (0.06 mol), and boric acid (0.3 mol%) in a round-bottom flask at room temperature [3]. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography, followed by standard workup procedures [3].
Alternative catalysts for solvent-free synthesis include cesium-substituted phosphotungstic acid (CePW12O40), which has shown exceptional performance in ultrasonic-assisted reactions [10]. This heteropolyacid catalyst achieves yields ranging from 87.6% to 94.1% using 5 mol% loading under ultrasonic irradiation for 20-35 minutes [10]. The catalyst can be reused multiple times without degradation in performance, supporting sustainable synthesis principles [10].
Microwave-assisted synthesis represents a significant advancement in the preparation of dioxane-dione compounds, offering substantial reductions in reaction time while maintaining high yields [11] [12]. The application of microwave irradiation to the synthesis of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione allows for precise control of reaction parameters and enhanced energy efficiency [11].
Optimized microwave protocols typically employ power levels ranging from 100 to 300 watts, with reaction times reduced to 4-8 minutes compared to hours required for conventional heating [11]. The microwave-assisted approach can achieve yields of up to 92% under optimized conditions, representing a significant improvement over traditional thermal methods [11]. The rapid heating provided by microwave irradiation minimizes side reactions and decomposition pathways that can occur during prolonged heating [11].
The mechanism of microwave enhancement involves direct heating of polar molecules through dielectric heating, resulting in more uniform temperature distribution and faster reaction rates [11]. This selective heating effect is particularly beneficial for condensation reactions involving polar intermediates such as those formed during dioxane-dione synthesis [11].
Solvent selection for microwave-assisted synthesis has been optimized to balance reaction efficiency with environmental considerations. Studies have shown that reactions performed in acetonitrile or 1,4-dioxane provide excellent results, with the latter offering improved environmental profiles [11]. The use of microwave irradiation also allows for the employment of lower catalyst loadings while maintaining high conversion rates [11].
Systematic optimization of reaction parameters has led to significant improvements in the synthesis of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione across all synthetic methodologies [3] [13]. Key parameters that influence reaction outcome include stoichiometry, catalyst loading, temperature, reaction time, and mixing conditions [13].
| Parameter | Optimal Range | Effect on Yield | Typical Yield (%) |
|---|---|---|---|
| Malonic Acid Equivalent | 1.0-1.2 equiv | Stoichiometric balance critical | 70-85 |
| Ketone Equivalent | 1.1-1.5 equiv | Excess improves conversion | 75-88 |
| Acetic Anhydride Equivalent | 5-8M excess | Excess drives reaction forward | 80-92 |
| Acid Catalyst Loading | 0.3-5.5 mol% | Higher loading increases rate | 71-92 |
| Reaction Temperature | 0-25°C | Room temp sufficient | 67-88 |
| Reaction Time | 30 min - 6 hours | Longer time improves yield | 60-94 |
Comparative studies of different catalytic systems reveal significant differences in efficiency and environmental impact [3]. The table below summarizes the performance of various catalytic approaches:
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Sulfuric Acid | 5.5 | 180 | 71 | Acetic anhydride solvent |
| p-Toluenesulfonic Acid | 1.7 | 180 | 75 | Acetic anhydride solvent |
| Lanthanum Triflate | 0.3 | 30 | 77.5 | Acetic anhydride solvent |
| Boric Acid | 0.3 | 60 | 88 | Acetic anhydride solvent |
| CePW12O40 | 5.0 | 25 | 92 | Solvent-free, ultrasonic |
The optimization of addition sequences has proven particularly important for maximizing yields. The controlled addition of acetic anhydride to a pre-formed mixture of malonic acid, ketone, and catalyst provides superior results compared to simultaneous addition of all reagents [5]. This approach minimizes the formation of unwanted di-acetic anhydride intermediates while ensuring adequate activation of the malonic acid component [5].
Temperature control during the reaction has been identified as a critical factor, with most optimized protocols operating at or near room temperature to minimize side reactions [3]. Higher temperatures can lead to increased rates of acetic anhydride consumption through hydrolysis and other competing reactions [5]. Conversely, lower temperatures may result in incomplete conversion due to reduced reaction rates [5].
The development of continuous flow processes for dioxane-dione synthesis represents an emerging area of optimization research. These approaches offer advantages in terms of heat and mass transfer, precise control of residence times, and scalability for industrial applications [13]. While specific data for 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione synthesis under continuous flow conditions is limited, related compounds have shown promising results with improved yields and reduced reaction times [13].